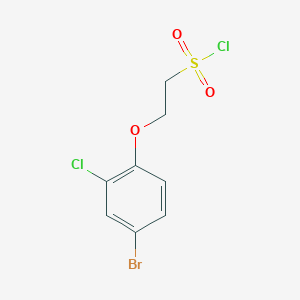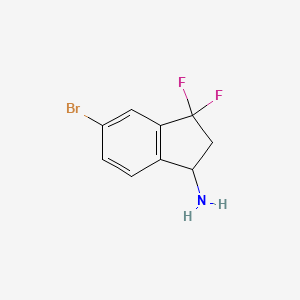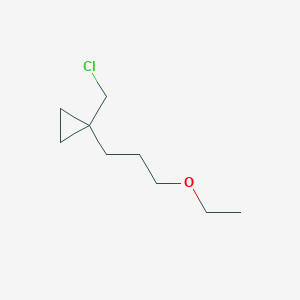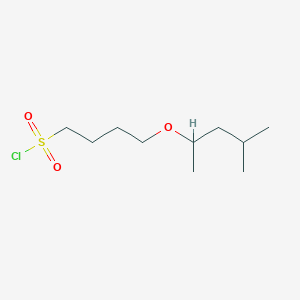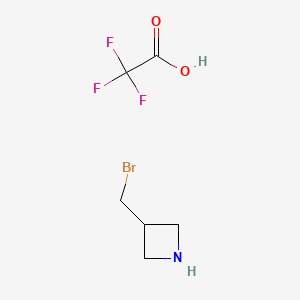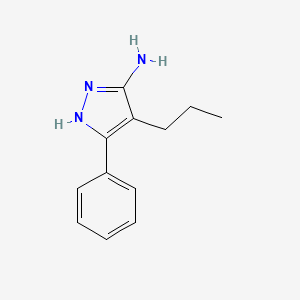![molecular formula C14H23NO4 B13639483 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13639483.png)
2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[221]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves the following steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated derivative of the bicyclic compound.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The final step involves the carboxylation of the intermediate to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the protection and carboxylation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used for deprotection.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Biological Studies: Investigated for its interactions with biological molecules and potential as a drug candidate.
Industrial Applications: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-{Bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Similar structure but with a different position of the bicyclic ring.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the amino group and tert-butoxycarbonyl protection.
Bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of the amino acid derivative.
Uniqueness
2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to the combination of its bicyclic structure and the presence of a tert-butoxycarbonyl-protected amino group. This combination provides both stability and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(1-bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10(11(16)17)14-6-4-9(8-14)5-7-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
ZUGAMSIUFNQVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CCC(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



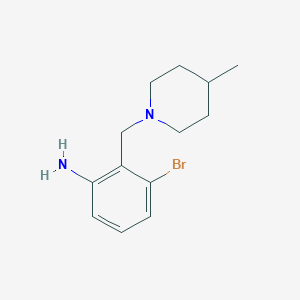
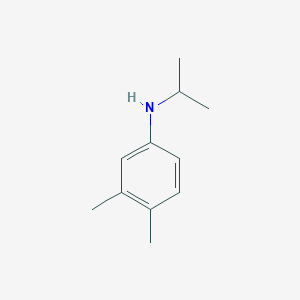
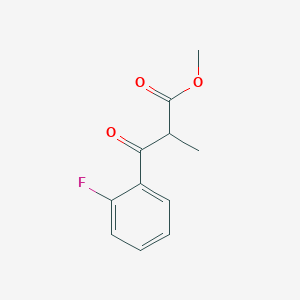
![3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B13639430.png)
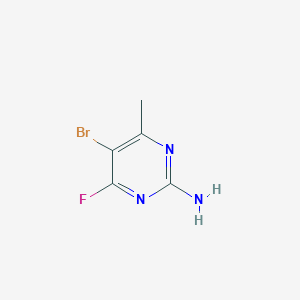
![2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13639454.png)

